(4E)-2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-N-(prop-2-en-1-yloxy)-4,5,6,7-tetrahydro-1H-indol-4-imine
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Description
(4E)-2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-N-(prop-2-en-1-yloxy)-4,5,6,7-tetrahydro-1H-indol-4-imine is a useful research compound. Its molecular formula is C25H26BrN3O2 and its molecular weight is 480.406. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Rearrangements in Organic Chemistry
Synthesis of Isoxazolones and Their Rearrangements : Compounds with structures related to the query compound are used in the synthesis of isoxazolones, which are then rearranged to form imidazo[1,2-a]pyridines and indoles. These transformations demonstrate the compound's utility in synthesizing heterocyclic compounds, which are critical in pharmaceuticals and materials science (Khalafy, Setamdideh, & Dilmaghani, 2002).
Three-Component Reaction for Pyrido[1,2-a]pyrimidin-4-ones Synthesis : A method involving the imidoyl C-H activation and coupling with diazo esters, catalyzed by rhodium, showcases the potential for creating complex heterocyclic structures, hinting at the synthetic versatility of related compounds (Hoang, Zoll, & Ellman, 2019).
Applications in Material Science and Photodynamics
- Phthalocyanine Derivatives for Photodynamic Therapy : Related research includes the synthesis of zinc phthalocyanine derivatives substituted with Schiff base groups. These compounds exhibit high singlet oxygen quantum yields, suggesting their potential in photodynamic cancer therapy due to their photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Environmental Concerns
- Practical Synthesis of Intermediates : The synthesis of intermediates for non-steroidal anti-inflammatory agents, such as 2-bromo-6-methoxynaphthalene, highlights the environmental and practical aspects of synthesizing compounds with similar functional groups. This includes using safer methylating agents to reduce toxicological risks, pointing towards environmentally friendly synthesis methods that could also apply to the compound (Xu & He, 2010).
Properties
IUPAC Name |
(E)-2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-N-prop-2-enoxy-5,7-dihydroindol-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BrN3O2/c1-5-12-31-28-21-14-25(2,3)15-23-20(21)13-22(17-6-8-18(26)9-7-17)29(23)19-10-11-24(30-4)27-16-19/h5-11,13,16H,1,12,14-15H2,2-4H3/b28-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCRGYZDKXRXHH-SGWCAAJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CN=C(C=C3)OC)C4=CC=C(C=C4)Br)C(=NOCC=C)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(C=C(N2C3=CN=C(C=C3)OC)C4=CC=C(C=C4)Br)/C(=N/OCC=C)/C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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